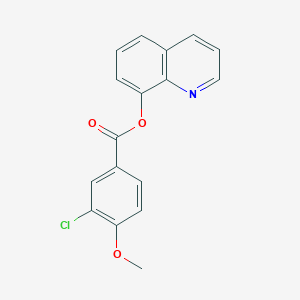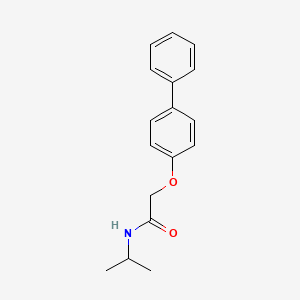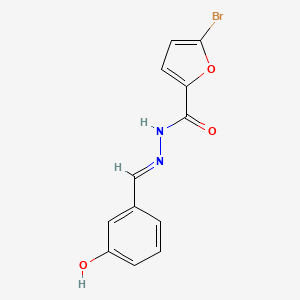![molecular formula C14H12BrNO2 B5590971 2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)
2-[(4-bromobenzyl)oxy]benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Bromobenzyl)oxy]benzaldehyde oxime involves multiple steps, including bromoalkoxylation and the formation of oximes. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized by techniques such as FT-IR, GC-MS, and NMR spectroscopy. Theoretical analyses including geometry optimization and potential energy scan studies have been used to predict favored conformations and derive molecular properties (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
The structural analysis of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, reveals their stabilization by intramolecular and intermolecular interactions. Single crystal XRD, vibrational spectroscopic studies, and DFT calculations have been employed to explore these structures, highlighting the significance of these interactions in determining molecular conformation (Arunagiri et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving oximes, such as the formal [4 + 2] cycloaddition with o-hydroxybenzyl alcohols under visible-light catalysis, have been developed to synthesize diverse derivatives. This process demonstrates the versatility of oximes in facilitating nucleophilic attacks and cyclization reactions under mild conditions (Qi et al., 2023).
Physical Properties Analysis
The physical properties of compounds related to 2-[(4-Bromobenzyl)oxy]benzaldehyde oxime have been extensively studied through experimental and theoretical methods. Investigations into their vibrational spectra, molecular electrostatic potential, and thermodynamic properties provide insight into their stability and reactivity. These studies often utilize DFT and HF methods to compare experimental findings with theoretical predictions (Zeyrek et al., 2015).
Chemical Properties Analysis
Research on the chemical properties of benzaldehyde oximes includes exploring their role as intermediates in various chemical reactions, such as debenzylation processes. These studies contribute to a deeper understanding of the mechanisms and efficiencies of reactions involving oximes and their potential applications in synthetic chemistry (Moriyama, Nakamura, & Togo, 2014).
Scientific Research Applications
Synthesis and Spectral Analysis
The compound 2-[(4-bromobenzyl)oxy]benzaldehyde oxime and its derivatives are synthesized and characterized using various spectroscopic techniques. These compounds are analyzed for their structural conformations and molecular properties, providing insights into their potential applications in chemical research and material science. This research highlights the importance of these compounds in understanding molecular interactions and the design of functional materials (Balachander & Manimekalai, 2017).
Catalytic Applications
Research on substituted 2-bromobenzaldehydes, synthesized from benzaldehydes through a sequence involving palladium-catalyzed ortho-bromination, explores their utility in organic synthesis. These compounds serve as intermediates in the synthesis of other chemically significant compounds, demonstrating their role in catalytic processes and synthetic chemistry (Dubost et al., 2011).
Plant Growth Regulation
Benzaldehyde O-alkyloximes, including derivatives of 2-[(4-bromobenzyl)oxy]benzaldehyde oxime, exhibit biological activities that influence plant growth. These compounds are investigated for their phytotoxic activity and their potential use as plant growth regulators, highlighting their applications in agriculture and botanical research (Yoshikawa & Doi, 1998).
Material Science and Polymer Chemistry
The oxime-substituted compounds are studied for their ability to form non-covalent hydrogen bonding in solid states, leading to the formation of polymers with unique properties. This research contributes to material science by providing insights into the design of new polymeric materials with potential applications in various industries (Köcher et al., 2008).
Environmental Chemistry
The compound's derivatives are also explored in environmental chemistry, particularly in the study of atmospheric reaction products of aromatic hydrocarbons. Understanding the transformation and degradation products of these compounds in the environment is crucial for assessing their impact on air quality and developing strategies for pollution control (Obermeyer et al., 2009).
Antioxidant Activities
Research on bromophenols, similar in structure to 2-[(4-bromobenzyl)oxy]benzaldehyde oxime, demonstrates their potent antioxidant activities. These studies are significant in the context of health sciences and pharmacology, where antioxidants play a crucial role in combating oxidative stress-related diseases (Olsen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSXDSIHQDPMLV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)
![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)